Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate
Description
Dimethyl 4-hydroxy-2,6-pyridinedicarboxylate monohydrate (CAS: 855740-52-2) is a pyridine derivative characterized by a hydroxyl group at the 4-position and methyl ester groups at the 2- and 6-positions of the pyridine ring. Its anhydrous form (CAS: 19872-91-4) has a molecular formula of C₉H₉NO₅ and a molecular weight of 211.05 g/mol . The monohydrate form incorporates one water molecule, increasing its molecular weight to approximately 229.07 g/mol (calculated as 211.05 + 18.02). This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry due to its hydrogen-bonding capability from the hydroxyl group .
Properties
IUPAC Name |
dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5.H2O/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2;/h3-4H,1-2H3,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFAAISLTBOWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(=O)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The hydroxyl and ester groups in the compound play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinedicarboxylates
Key Observations:
Substituent Effects on Reactivity and Solubility The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents like water or ethanol compared to ethoxy or chloro derivatives . The trifluoromethylsulfonyl group in CAS 247210-81-7 is strongly electron-withdrawing, making the compound reactive in nucleophilic aromatic substitutions, unlike the hydroxyl or ethoxy derivatives .
Ester Group Influence
- Methyl esters (target compound) reduce molecular weight and lipophilicity compared to ethyl esters (e.g., Diethyl 4-ethoxy-2,6-pyridinedicarboxylate), affecting their suitability in biological systems or solvent-based reactions .
Regulatory and Commercial Considerations
- Chlorinated derivatives (e.g., dimethyl 4-chloro-2,6-pyridinedicarboxylate) are subject to specific tariff codes (e.g., 2933399090) and trade regulations, reflecting their industrial significance .
Research Findings and Functional Comparisons
- Hydrogen Bonding vs. Steric Effects : The hydroxyl group in the target compound enables coordination with metal ions or biomolecules, whereas bulkier substituents like ethoxy or trifluoromethylsulfonyl prioritize steric and electronic effects over H-bonding .
- Stability : Chloro and trifluoromethylsulfonyl derivatives exhibit greater hydrolytic stability compared to the hydroxylated compound, which may require anhydrous storage conditions to prevent degradation .
- Synthetic Utility : The hydroxyl group serves as a directing group in electrophilic substitutions, while chloro and trifluoromethylsulfonyl groups act as leaving groups in cross-coupling reactions .
Biological Activity
Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate, also known as Chelidamic acid dimethyl ester monohydrate, is a compound that has garnered attention in various fields of biological research due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 855740-52-2
- Molecular Formula : C₉H₁₁N₁O₄
This compound primarily acts as an inhibitor of glutamate decarboxylase , an enzyme crucial for the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. The inhibition of this enzyme leads to decreased GABA production, which can have various physiological implications:
- Target Enzyme : Glutamate decarboxylase
- Biochemical Pathway : GABAergic neurotransmission pathway
- Result of Action : Reduced levels of GABA can influence neuronal excitability and have potential implications in conditions such as epilepsy and anxiety disorders.
Anticancer Properties
Research indicates that the parent compound, Chelidamic acid, exhibits cytotoxic effects against human breast cancer cells. The mechanism behind this activity may involve the disruption of cellular proliferation pathways and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Studies have also suggested that derivatives of pyridine dicarboxylic acids possess anti-inflammatory properties. For instance, compounds similar to Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways .
Case Studies and Research Findings
This compound has been characterized by its ability to interact with various biomolecules:
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cell lines.
- Enzyme Inhibition : Acts on multiple enzymes beyond glutamate decarboxylase, potentially influencing metabolic pathways.
Synthetic Routes and Industrial Production
The synthesis of Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate can be achieved through several methods:
- Esterification Reaction :
- Involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
- Industrial Methods :
- Continuous flow processes are utilized to enhance efficiency and yield while ensuring high purity of the final product.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate, and how can data inconsistencies be resolved?
- Methodological Answer : Use a combination of NMR spectroscopy (analyzing chemical shifts for the hydroxy and ester groups) and FT-IR (identifying O-H and C=O stretches). Cross-validate with X-ray crystallography to resolve ambiguities in hydrate vs. anhydrous forms. For purity assessment, employ HPLC with UV detection (optimized at 254 nm) and compare retention times with structurally related pyridinedicarboxylates (e.g., azido analogs ). Discrepancies in peak integration (e.g., hydrate decomposition) require controlled humidity during analysis and triplicate measurements .
Q. What synthetic routes optimize yield and purity of this compound, considering byproduct formation?
- Methodological Answer : Use esterification under anhydrous conditions (e.g., methanol/H₂SO₄) to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-synthesis, apply membrane separation technologies (e.g., nanofiltration) to isolate the monohydrate form from dihydrate byproducts . Yield optimization (>85%) requires strict temperature control (20–25°C) and inert atmospheres to prevent oxidation of the hydroxy group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in metal-organic framework (MOF) synthesis?
- Methodological Answer : Perform DFT calculations (using Gaussian 16) to analyze ligand-metal binding energies, referencing the InChI key from structural analogs (e.g., azido derivatives ). Validate with EXAFS spectroscopy to confirm coordination geometry. Experimental design should include pH-controlled reactions (pH 6–8) to assess hydroxy group deprotonation effects. Compare computed vibrational spectra (e.g., C=O stretching) with experimental IR data to refine force-field parameters .
Q. What strategies address contradictions in observed photophysical properties versus theoretical predictions?
- Methodological Answer : Reconcile discrepancies by varying solvent polarity (e.g., DMSO vs. chloroform) to study solvatochromic effects. Use TD-DFT to model excited-state transitions, incorporating implicit solvent models. Experimentally, employ fluorescence lifetime imaging (FLIM) to detect aggregation-induced emission (AIE) artifacts. Triangulate data with Raman spectroscopy to verify ground-state vs. excited-state structural changes .
Experimental Design & Data Analysis
Q. How to design experiments studying the compound’s role in heterogeneous catalysis?
- Methodological Answer : Use a three-phase reactor system (solid catalyst, liquid substrate, gas purge) to assess catalytic efficiency. Apply in situ DRIFTS to monitor surface intermediates. For kinetic analysis, integrate Arrhenius plots with microcalorimetry data to distinguish thermodynamic vs. kinetic control. Reference CRDC subclass RDF2050108 for process simulation frameworks .
Q. How to analyze conflicting data in pH-dependent stability studies?
- Methodological Answer : Conduct pH-stat titrations coupled with UV-Vis spectroscopy (monitoring absorbance at 300 nm for degradation products). Use multivariate analysis (e.g., PCA) to deconvolute overlapping degradation pathways. Replicate experiments in deuterated buffers (D₂O) to isolate protonation effects .
Theoretical & Conceptual Frameworks
Q. How does this compound’s electronic structure inform its application in supramolecular chemistry?
- Methodological Answer : Map frontier molecular orbitals (HOMO-LUMO gaps) via Cyclic Voltammetry and correlate with DFT-computed values. Design host-guest systems using molecular docking simulations (AutoDock Vina) to predict binding affinities. Experimental validation requires isothermal titration calorimetry (ITC) to quantify enthalpy-entropy trade-offs .
Q. What conceptual models explain its solvent-mediated polymorphic transitions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
